molecular formula C20H26D3N5O3 B602560 Urapidil-d3(methoxy-d3) CAS No. 1398066-08-4

Urapidil-d3(methoxy-d3)

Cat. No.: B602560
CAS No.: 1398066-08-4
M. Wt: 390.5
InChI Key:
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Description

Urapidil-d3 (methoxy-d3) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of urapidil, a drug known for its antihypertensive properties. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urapidil-d3 (methoxy-d3) involves several steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to form 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to produce 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound is reacted with 1-(2-methoxyphenyl)piperazine hydrochloride to yield urapidil .

Industrial Production Methods

Industrial production of urapidil-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents used are typically inexpensive and readily available, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

Urapidil-d3 (methoxy-d3) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Urapidil-d3 (methoxy-d3) has a wide range of applications in scientific research:

Mechanism of Action

Urapidil-d3 (methoxy-d3) exerts its effects through a combination of adrenergic antagonism and serotonin agonism. It acts as an alpha-1 adrenoceptor antagonist, which helps in lowering blood pressure by relaxing blood vessels. Additionally, it stimulates serotonin 5HT-1A receptors in the central nervous system, contributing to its antihypertensive effects without causing reflex tachycardia .

Comparison with Similar Compounds

Similar Compounds

    Urapidil: The parent compound, used primarily for its antihypertensive properties.

    Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.

    Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for hypertension and other conditions.

Uniqueness

Urapidil-d3 (methoxy-d3) is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Unlike its parent compound, urapidil, the deuterium labeling allows for more precise tracking and analysis in various research applications .

Properties

CAS No.

1398066-08-4

Molecular Formula

C20H26D3N5O3

Molecular Weight

390.5

Purity

98% by HPLC; 99% atom D;

Related CAS

34661-75-1 (unlabelled);  64887-14-5 (unlabelled hydrochloride)

Synonyms

6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil

tag

Urapidil

Origin of Product

United States

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